N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzenesulfonyl group, a tetrahydroquinoline moiety, and a trifluoromethyl-substituted benzamide
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation and maintenance of bacterial cell walls, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in the synthesis of bacterial cell walls, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting MurD and GlmU, the compound disrupts the production of key components of the bacterial cell wall . This leads to downstream effects such as compromised bacterial cell integrity and ultimately, bacterial cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial cell wall synthesis, leading to compromised cell integrity and bacterial cell death . This results in its antibacterial activity, making it a potential candidate for the development of new antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is the condensation of benzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-2,2,2-trichloroethyl-benzamide
- N-(benzenesulfonyl)-2,2-dichloroethyl-benzamide
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic profiles .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c24-23(25,26)18-11-8-17(9-12-18)22(29)27-19-13-10-16-5-4-14-28(21(16)15-19)32(30,31)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUUBTSHCABEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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